N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-25(15-8-9-15)31(27,28)16-10-6-13(7-11-16)19(26)22-21-24-23-20(30-21)18-12-14-4-2-3-5-17(14)29-18/h2-7,10-12,15H,8-9H2,1H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECXGWFGGRIZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclopropylamine, methylsulfonyl chloride, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest analogs belong to the 1,3,4-oxadiazole class, differing in substituents on the oxadiazole core and sulfamoyl benzamide group. Key structural differences and similarities are summarized below:
Structural Insights :
- The target compound’s benzofuran-oxadiazole core distinguishes it from analogs with simpler aryl or alkyl substituents (e.g., LMM5, LMM11). Benzofuran may enhance aromatic interactions in target binding compared to furan (LMM11) or methoxyphenyl groups .
- The cyclopropyl group in the sulfamoyl moiety offers steric hindrance and metabolic stability, contrasting with bulkier cyclohexyl (LMM11) or flexible dipropyl chains .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred from analogs:
Key Observations :
Hypotheses for Target Compound :
- The benzofuran-oxadiazole scaffold may confer antifungal activity akin to LMM5/LMM11, given shared 1,3,4-oxadiazole cores and sulfamoyl groups .
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety and an oxadiazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 466.51 g/mol.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. In vitro studies revealed that these compounds can effectively disrupt bacterial cell walls and interfere with metabolic processes.
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. A study highlighted that compounds containing the benzofuran structure significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In one study, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
Case Studies
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to enzymes involved in inflammation and cancer progression, indicating its potential as a lead compound for drug development.
Q & A
Q. What are the key steps in synthesizing N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide?
- Methodological Answer : The synthesis typically involves: (i) Cyclization of a hydrazide precursor with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring under dehydrating conditions (e.g., using POCl₃ or PPA). (ii) Coupling of the benzofuran moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling. (iii) Introduction of the sulfamoyl group using sulfonation reagents like chlorosulfonic acid, followed by reaction with cyclopropylmethylamine. Key reagents: Hydrazides, dehydrating agents, palladium catalysts for coupling, and sulfonating agents. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HR-MS) for molecular weight validation.
- HPLC (with UV/Vis or MS detection) to assess purity (>95% recommended for biological assays).
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Anticancer screening : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition studies : Target enzymes like COX-2 or kinases linked to the sulfamoyl group’s bioactivity.
Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (DMSO ≤0.1%) .
Q. How can solubility challenges be addressed during in vitro studies?
- Methodological Answer :
- Use co-solvents (e.g., PEG-400, cyclodextrins) for aqueous solubility enhancement.
- Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffers.
- Characterize solubility via shake-flask method with HPLC quantification.
- Consider structural analogs with hydrophilic substituents (e.g., hydroxyl groups) if solubility limits activity .
Q. What functional groups in this compound are prone to reactivity or degradation?
- Methodological Answer :
- The 1,3,4-oxadiazole ring may hydrolyze under acidic/basic conditions.
- The sulfamoyl group can oxidize; monitor via TLC/HPLC during storage.
- Benzofuran’s ether linkage is stable but may degrade under prolonged UV exposure.
Store the compound in inert atmospheres (argon) at −20°C to minimize degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale research applications?
- Methodological Answer :
- Employ flow chemistry for precise control of cyclization and coupling steps (prevents exothermic side reactions).
- Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for oxadiazole formation).
- Optimize purification via flash chromatography (gradient elution) or recrystallization (ethanol/water mixtures) .
Q. What structure-activity relationship (SAR) strategies can enhance biological potency?
- Methodological Answer :
- Modify the benzofuran moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target binding.
- Vary the sulfamoyl substituents : Replace cyclopropyl with bulkier groups (e.g., adamantyl) to enhance lipophilicity and membrane permeability.
- Oxadiazole ring substitution : Replace 1,3,4-oxadiazole with 1,2,4-triazole to test bioactivity shifts.
Validate changes via comparative IC₅₀ assays and molecular docking .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Replicate assays across multiple cell lines (e.g., NCI-60 panel) to confirm selectivity.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Check for compound stability in assay media (e.g., pH 7.4 buffer) using LC-MS to rule out degradation artifacts .
Q. What computational tools are recommended for predicting binding modes?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Glide) against targets like PARP-1 or EGFR.
- Use molecular dynamics simulations (GROMACS) to assess binding stability (≥50 ns trajectories).
- Validate predictions with free-energy perturbation (FEP) calculations for ΔG binding affinity .
Q. How can ADMET properties be optimized for preclinical development?
- Methodological Answer :
- Calculate logP (AlogPS) and refine via introducing polar groups (e.g., -OH, -COOH).
- Assess hepatic stability using microsomal assays (human/rat liver microsomes).
- Conduct Caco-2 permeability assays to predict oral bioavailability.
Use in silico tools like ADMET Predictor™ for prioritization .
Q. What strategies mitigate off-target effects in in vivo models?
- Methodological Answer :
- Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify off-target kinase inhibition.
- Use CRISPR-Cas9 knockout models to validate target-specific effects.
- Design prodrugs with tissue-specific activation (e.g., esterase-sensitive moieties) .
Q. How can researchers address scale-up challenges in multi-step synthesis?
- Methodological Answer :
- Replace toxic solvents (DMF, DCM) with green alternatives (Cyrene™, 2-MeTHF).
- Implement continuous extraction for intermediates to reduce purification time.
- Optimize crystallization conditions (anti-solvent addition rate, temperature gradients) for high-purity batches .
Q. What analytical methods validate selective toxicity toward cancer cells?
- Methodological Answer :
- Conduct comet assays to assess DNA damage selectivity.
- Use flow cytometry (Annexin V/PI staining) to compare apoptosis in cancerous vs. normal cells.
- Perform transcriptomic profiling (RNA-seq) to identify pathways differentially affected .
Q. How can degradation pathways be elucidated for formulation stability?
Q. What synergistic drug combinations enhance therapeutic efficacy?
- Methodological Answer :
- Screen with checkerboard assays against standard chemotherapeutics (e.g., cisplatin).
- Use synergyFinder software to calculate combination indices (CI <1 indicates synergy).
- Validate in 3D tumor spheroid models to mimic in vivo conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
